



# Application Notes and Protocols: Pelabresib in Combination Therapy with Ruxolitinib for Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pelabresib |           |
| Cat. No.:            | B11934094  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, debilitating symptoms, and abnormal blood cell production.[1][2][3] The dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a central feature of MF, often driven by mutations in genes like JAK2, CALR, or MPL. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is the standard of care for many patients with MF, providing significant improvements in spleen size and symptom burden.[2][4] However, responses can be incomplete, and many patients experience a gradual loss of response or develop resistance.[2][5]

To address these limitations, novel therapeutic strategies are being explored. **Pelabresib** (formerly CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][6] BET proteins are epigenetic "readers" that regulate the transcription of genes involved in oncogenesis and inflammation, including those downstream of the NF-kB signaling pathway.[5][7][8] The combination of **pelabresib** with ruxolitinib offers a dual-mechanism approach, targeting both the primary JAK-STAT signaling cascade and the underlying epigenetic dysregulation, with the potential for deeper and more durable clinical responses.[8]



# Mechanism of Action Ruxolitinib: JAK-STAT Pathway Inhibition

Ruxolitinib is a competitive inhibitor of the ATP-binding site of JAK1 and JAK2 tyrosine kinases. [9][10] In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to uncontrolled cell proliferation and the production of pro-inflammatory cytokines.[4][10] Ruxolitinib blocks the phosphorylation and activation of STAT proteins, thereby downregulating the expression of genes involved in cell growth and inflammation.[4][11] This action leads to a reduction in splenomegaly and an alleviation of systemic symptoms.[4]





Click to download full resolution via product page

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.



#### **Pelabresib: BET Protein Inhibition**

**Pelabresib** selectively targets BET proteins (BRD2, BRD3, BRD4), which are crucial epigenetic regulators.[5] These proteins bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters.[6][7] In myelofibrosis, BET proteins drive the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and oncogenes via pathways like NF-κB.[5][8] By competitively binding to the bromodomains of BET proteins, **pelabresib** displaces them from chromatin, leading to the downregulation of these pathogenic genes.[6][7] This mechanism can reduce inflammation, inhibit abnormal cell proliferation, and potentially improve bone marrow fibrosis.[5][8]



Click to download full resolution via product page

Caption: **Pelabresib** inhibits BET protein-mediated gene transcription.

#### **Rationale for Combination Therapy**



The combination of **pelabresib** and ruxolitinib provides a complementary and potentially synergistic attack on the pathobiology of myelofibrosis.[12] While ruxolitinib directly targets the hyperactive JAK-STAT signaling, **pelabresib** addresses the underlying epigenetic dysregulation that drives the expression of inflammatory and oncogenic genes, some of which are not fully controlled by JAK inhibition alone.[8] This dual approach aims to achieve more profound and durable responses by impacting multiple hallmarks of the disease, including splenomegaly, symptom burden, anemia, and bone marrow fibrosis.[1]



Click to download full resolution via product page

Caption: Synergistic targeting of MF by **pelabresib** and ruxolitinib.

# **Clinical Efficacy Data**

Clinical data from the Phase II MANIFEST and Phase III MANIFEST-2 trials have demonstrated the efficacy and safety of combining **pelabresib** with ruxolitinib in JAK inhibitornaïve patients with myelofibrosis.

#### **Spleen Volume and Symptom Score Reduction**

The combination therapy has shown statistically significant and clinically meaningful improvements in spleen volume reduction (SVR35) and total symptom score (TSS50) compared to ruxolitinib monotherapy.



Table 1: Key Efficacy Endpoints at Week 24 (MANIFEST-2 Trial)

| Endpoint                       | Pelabresib +<br>Ruxolitinib<br>(n=214) | Placebo +<br>Ruxolitinib<br>(n=216) | Difference<br>(95% CI) | P-value   |
|--------------------------------|----------------------------------------|-------------------------------------|------------------------|-----------|
| SVR35<br>Rate[12][13]<br>[14]  | 65.9%                                  | 35.2%                               | 30.4% (21.6,<br>39.3)  | < 0.001   |
| TSS50 Rate[12]<br>[13][14]     | 52.3%                                  | 46.3%                               | 6.0% (-3.5, 15.5)      | 0.216[15] |
| Absolute Change in TSS[12][14] | -15.99                                 | -14.05                              | -1.94 (-3.92,<br>0.04) | 0.0545    |

| Mean % Spleen Volume Change[13][15] | -50.6% | -30.6% | - | - |

SVR35: ≥35% reduction in spleen volume from baseline. TSS50: ≥50% reduction in total symptom score from baseline.

#### Improvements in Anemia and Bone Marrow Fibrosis

The combination therapy has also shown favorable effects on other key hallmarks of myelofibrosis, including anemia and bone marrow fibrosis, suggesting potential disease-modifying activity.[1][8]

Table 2: Anemia and Bone Marrow Fibrosis Outcomes (MANIFEST-2 Trial)

| Endpoint (at Week 24)                                   | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib |
|---------------------------------------------------------|--------------------------|-----------------------|
| Improvement in Bone Marrow Fibrosis (≥1 Grade) [15][16] | 38.3%                    | 25.3%                 |
| Worsening in Bone Marrow Fibrosis (≥1 Grade)[15]        | 17.0%                    | 27.7%                 |



| Patients Requiring RBC Transfusion[15] | 30.3% | 40.3% |

Data from the MANIFEST-2 trial at 48 weeks showed a sustained and deepening response in bone marrow fibrosis improvement for the combination arm (41.0%) compared to the control arm (15.0%).[17]

#### Safety and Tolerability

The combination of **pelabresib** and ruxolitinib was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were hematologic.

Table 3: Key Grade ≥3 Treatment-Emergent Adverse Events (MANIFEST-2 Trial)

| Adverse Event (Grade ≥3)  | Pelabresib + Ruxolitinib<br>(n=212) | Placebo + Ruxolitinib<br>(n=214) |
|---------------------------|-------------------------------------|----------------------------------|
| Any Grade ≥3 TEAE[13][15] | 49.1%                               | 57.0%                            |
| Thrombocytopenia[14]      | 13.2%                               | 6.1%                             |

| Anemia[14] | 23.1% | 36.5% |

## **Experimental Protocols**

The following protocol is based on the design of the Phase III MANIFEST-2 clinical trial, a pivotal study evaluating the combination therapy.[3][14]

#### **Study Design: MANIFEST-2 Protocol**

- Title: A Phase 3, Global, Randomized, Double-Blind, Active-Control Study of Pelabresib in Combination with Ruxolitinib versus Placebo plus Ruxolitinib in JAK Inhibitor-Naïve Patients with Myelofibrosis.
- ClinicalTrials.gov Identifier: NCT04603495.[14]
- Objective: To evaluate the efficacy and safety of pelabresib plus ruxolitinib compared to placebo plus ruxolitinib.



 Study Population: Adult patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who have not previously been treated with a JAK inhibitor.



Click to download full resolution via product page

Caption: Workflow of the MANIFEST-2 Phase III clinical trial.

# **Key Eligibility Criteria**

- Inclusion:
  - Dynamic International Prognostic Scoring System (DIPSS) risk category of Intermediate-1 or higher.[3]
  - Palpable spleen of ≥5 cm below the left costal margin or a spleen volume of ≥450 cm³ by
     MRI or CT.[3][8]



- Measurable symptom burden (e.g., TSS ≥10 on MFSAF v4.0).[3]
- Adequate hematologic function (e.g., platelet count ≥100 × 10<sup>9</sup>/L).[3]
- Exclusion:
  - Prior treatment with any JAK inhibitor.
  - Peripheral blast count ≥5%.[3]

#### **Treatment Regimen**

- Experimental Arm:
  - Pelabresib: 125 mg orally, once daily for 14 days, followed by a 7-day break (21-day cycle).[14]
  - Ruxolitinib: 10 or 15 mg orally, twice daily (dose adjusted as needed).[14]
- Control Arm:
  - Placebo: Matched to pelabresib, administered on the same schedule.[14]
  - Ruxolitinib: Dosed as in the experimental arm.[14]

#### **Endpoints and Assessments**

- Primary Endpoint:
  - Proportion of patients achieving a ≥35% reduction in spleen volume (SVR35) from baseline at Week 24, as measured by MRI or CT.[12][14]
- Key Secondary Endpoints:
  - Proportion of patients achieving a ≥50% reduction in Total Symptom Score (TSS50) from baseline at Week 24, using the Myelofibrosis Symptom Assessment Form (MFSAF v4.0).
     [12][14]
  - Absolute change in TSS from baseline at Week 24.[12][14]



- Other Endpoints:
  - Hemoglobin response and transfusion independence.[1]
  - Change in bone marrow fibrosis grade.[1][17]
  - Overall survival and safety.
- Assessment Schedule:
  - Spleen volume is assessed by MRI or CT at baseline and Week 24.
  - Symptom scores are collected electronically at baseline and regularly throughout the study.
  - Bone marrow biopsies are performed at baseline and at specified intervals (e.g., Week 24 and Week 48) for central pathology review.
  - Safety is monitored continuously through physical exams, vital signs, and laboratory tests.

#### Conclusion

The combination of the BET inhibitor **pelabresib** and the JAK inhibitor ruxolitinib represents a promising therapeutic strategy for treatment-naïve patients with myelofibrosis. By targeting two distinct and complementary pathogenic pathways, this combination has demonstrated a superior ability to reduce spleen volume and a strong trend toward improving symptom burden compared to ruxolitinib monotherapy.[12][13] Furthermore, the encouraging data on anemia and bone marrow fibrosis improvement suggest a potential for disease modification, addressing a significant unmet need in the management of myelofibrosis.[16][17] The well-tolerated safety profile supports its use in the frontline setting.[14] These findings position the **pelabresib**-ruxolitinib combination as a potential new standard of care for JAK inhibitor-naïve myelofibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pelabresib Wikipedia [en.wikipedia.org]
- 6. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is Pelabresib used for? [synapse.patsnap.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Ruxolitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Ruxolitinib Wikipedia [en.wikipedia.org]
- 12. esmo.org [esmo.org]
- 13. onclive.com [onclive.com]
- 14. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 17. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pelabresib in Combination Therapy with Ruxolitinib for Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934094#pelabresib-in-combination-therapy-with-ruxolitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com